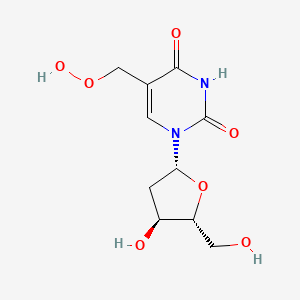
5-Hydroperoxymethyl-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroperoxymethyl-2'-deoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O7 and its molecular weight is 274.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mutagenicity and DNA Damage
HPMdU has been studied for its mutagenic potential, particularly in bacterial models such as Salmonella typhimurium. Research indicates that HPMdU is a more potent mutagen than its decomposition products, including 5-hydroxymethyl-2'-deoxyuridine and 5-formyl-2'-deoxyuridine. In experiments, low doses of HPMdU significantly increased the number of revertant colonies in sensitive strains, suggesting that it induces mutations through oxidative stress mechanisms .
Table 1: Comparative Mutagenicity of HPMdU and Its Derivatives
| Compound | Mutagenicity (Revertants/Plate) | Dose (nmoles/plate) |
|---|---|---|
| 5-Hydroperoxymethyl-2'-deoxyuridine | 4-fold increase | 50 |
| 5-Hydroxymethyl-2'-deoxyuridine | Intermediate | 1000 |
| 5-Formyl-2'-deoxyuridine | Weakest | Not specified |
Role in DNA Repair Mechanisms
Studies have shown that HPMdU can induce DNA damage through the generation of hydroxyl radicals when interacting with transition metal ions. This process leads to the formation of oxidized DNA bases, including thymidine glycol and 8-hydroxy-2'-deoxyguanosine, which are markers of oxidative DNA damage . The implications of these findings are significant for understanding how ionizing radiation affects genetic material over time.
Implications for Cancer Research
The mutagenic properties of HPMdU position it as a potential tool in cancer research. By studying the mechanisms through which it induces mutations, researchers can gain insights into carcinogenesis and the cellular responses to DNA damage. This knowledge may contribute to the development of novel therapeutic strategies targeting cancer cells that exhibit resistance to traditional treatments.
Case Studies and Experimental Findings
Several case studies have highlighted the biological activity of HPMdU:
- Study on Oxidative Stress : A study demonstrated that preincubation with HPMdU led to dose-dependent increases in oxidized DNA bases, indicating its role in oxidative stress-induced mutagenesis .
- Radiation-Induced Damage : Another research effort focused on how HPMdU acts as a byproduct of ionizing radiation exposure, further elucidating its potential as a biomarker for radiation-induced genetic damage .
Propriétés
Numéro CAS |
38716-10-8 |
|---|---|
Formule moléculaire |
C10H14N2O7 |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
5-(hydroperoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-3-7-6(14)1-8(19-7)12-2-5(4-18-17)9(15)11-10(12)16/h2,6-8,13-14,17H,1,3-4H2,(H,11,15,16)/t6-,7+,8+/m0/s1 |
Clé InChI |
STXZSCOOCRDNCN-XLPZGREQSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)COO)CO)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)COO)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)COO)CO)O |
Key on ui other cas no. |
38716-10-8 |
Synonymes |
5-hydroperoxymethyl-2'-deoxyuridine alpha-hydroperoxythymidine HPMdU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















